Beatrice
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92206-37-6 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-9-6-13(16-5)11(7-10(2)14-3)8-12(9)15-4/h6,8,10,14H,7H2,1-5H3 |
InChI Key |
IWYGVDBZCSCJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)CC(C)NC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Beatrice R and Analogues
Advanced Asymmetric Synthesis Techniques
The synthesis of chiral compounds in enantiomerically pure form is crucial in chemistry, particularly in the development of pharmaceutical agents where different enantiomers can exhibit distinct biological activities. For compounds like Beatrice, which possesses a stereocenter at the alpha carbon of the propan-2-amine side chain, asymmetric synthesis techniques are vital for obtaining the desired (R)-enantiomer.
Enantioselective Pathways for this compound (R)- and Related Chemical Scaffolds
The synthesis of enantiomerically pure phenylisopropylamines, the structural class to which this compound belongs, has been explored through various asymmetric methodologies. One approach involves the reduction of imines formed by the reaction of substituted phenylacetones with chiral α-methylbenzylamine, followed by hydrogenolysis of the resulting N-(α-phenethyl)phenylisopropylamines sci-hub.se. This method has been applied to the synthesis of enantiomers of methoxy- and alkyl-substituted phenylisopropylamines, including DOM, the desmethyl precursor of this compound sci-hub.se. Studies have indicated that the R-(-) enantiomer is often responsible for the biological effects of these compounds sci-hub.se.
The general route for the synthesis of DOM, which can then be N-methylated to form this compound, involves the preparation of a substituted phenylacetone, followed by reductive amination. Enantioselective reductive amination or the use of chiral precursors or catalysts are key strategies for accessing the (R)-enantiomer of DOM, and subsequently this compound (R)-. While specific details on the enantioselective synthesis of this compound (R)- via these routes were not found, the successful application of these methods to closely related amphetamines highlights their potential relevance.
Another method for introducing chirality in related structures, such as MDMA and MDA (also phenylisopropylamines), involves the use of alanine-derived aziridines as precursors acs.org. Nucleophilic ring-opening of these chiral aziridines, followed by further functionalization, can provide access to enantiopure N-methylated products acs.org. This strategy, leveraging the chiral pool, could potentially be adapted for the synthesis of this compound (R)- analogues.
Biocatalytic Approaches in Stereoselective Derivatization
Biocatalysis, utilizing enzymes or whole cells, offers a powerful and often more environmentally friendly alternative for achieving high stereoselectivity in chemical synthesis. Enzymes such as lipases, alcohol dehydrogenases, and imine reductases have been successfully employed in the stereoselective synthesis of various chiral compounds chemeurope.comeasychem.orgbit.edu.cnnih.govnih.govd-nb.inforesearchgate.net.
While specific examples of biocatalytic synthesis or stereoselective derivatization directly applied to this compound were not identified in the search results, biocatalytic methods hold potential for the synthesis of its chiral precursors or for the resolution of racemic mixtures. For instance, imine reductases (IREDs) have been used for the enantioselective reduction of cyclic imines to chiral amines, a reaction relevant to the formation of the amine functionality in compounds like this compound d-nb.info. Similarly, lipases have been widely used for the kinetic resolution of racemic alcohols and amines through selective esterification or hydrolysis nih.gov.
The application of methyltransferases in the selective N-methylation of heterocycles has also been demonstrated nih.gov. Although this compound is not a heterocycle, this exemplifies the potential of biocatalysis for specific methylation steps that could be relevant in the synthesis or derivatization of this compound analogues.
Research in biocatalysis continues to expand the repertoire of available enzymes and reaction types, suggesting that biocatalytic routes for the stereoselective synthesis of this compound (R)- or its advanced intermediates may be developed in the future.
Fragment-Based Drug Discovery (FBDD) and Synthesis Applications
Fragment-Based Drug Discovery (FBDD) is an established approach for identifying lead compounds by screening small, low-complexity chemical fragments that bind weakly to a biological target and then growing or linking these fragments to develop higher-affinity ligands uni.luCurrent time information in Bangalore, IN.nih.govdrugbank.com. While the primary application of FBDD is in identifying novel drug candidates, the principles and workflows involved can also be relevant to exploring the chemical space around existing compounds like this compound and generating diverse analogues for research purposes.
Rapid Elaboration of Fragments into Leads (REFiL) Workflow for this compound (R)- Analogs
The Rapid Elaboration of Fragments into Leads (REFiL) is a specific workflow within FBDD designed to expedite the process of developing fragment hits into lead-like compounds, sometimes without the need for structural data of the target protein wikipedia.orguni.luCurrent time information in Bangalore, IN.nih.govnih.govakjournals.com. This workflow typically involves the use of microscale parallel synthesis and biophysical screening techniques like Surface Plasmon Resonance (SPR) to quickly synthesize and evaluate libraries of compounds based on initial fragment hits Current time information in Bangalore, IN.nih.govnih.govakjournals.com.
Although the search results primarily describe the application of the REFiL workflow to targets like the DNA reader protein 53BP1 wikipedia.orguni.luCurrent time information in Bangalore, IN.nih.govnih.govakjournals.com, the methodology could conceptually be applied to generate analogues of this compound. By identifying a fragment that binds to a relevant biological target modulated by this compound, or by using this compound itself or a core scaffold as a starting fragment, the REFiL workflow could be employed to rapidly synthesize a library of structurally related compounds. This would involve designing diverse reagent libraries and utilizing parallel synthesis to create a range of this compound analogues with variations on the core structure. Subsequent screening of these analogues would help understand the structure-activity relationships and potentially identify compounds with modified or improved properties.
Design and Construction of Targeted Chemical Compound Libraries
A key aspect of FBDD and drug discovery efforts is the design and construction of targeted chemical compound libraries uni.luumich.edulongdom.orgchemistryviews.org. These libraries are strategically designed to explore specific areas of chemical space or to generate compounds with desired properties. For this compound and its analogues, targeted libraries could be designed to:
Explore variations around the phenyl ring substituents (e.g., different alkoxy groups, alkyl groups, or halogens at various positions).
Modify the N-methyl group (e.g., other alkyl groups or functionalized substituents).
Introduce structural constraints or modifications to the propan-2-amine side chain, such as cyclization as seen in analogues like N-methyl-DOM-CR (this compound-CR) google.com.
Incorporate chiral elements to specifically synthesize and evaluate enantiomerically enriched or pure analogues.
The synthesis of such targeted libraries can utilize modular chemical synthesis strategies, allowing for the efficient generation of a diverse set of compounds from a common set of building blocks longdom.org. Techniques like parallel synthesis in 96-well plates are commonly used for the rapid production of these libraries wikipedia.orgnih.gov. The design process often involves cheminformatics tools to select diverse reagents and predict the properties of the synthesized compounds akjournals.com.
Principles of Green Chemistry in the Synthesis of this compound (R)- and Derivatives
Green Chemistry is a philosophy and set of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying green chemistry principles to the synthesis of pharmaceutical compounds like this compound is important for minimizing environmental impact and improving the sustainability of manufacturing processes umich.eduresearchgate.netwikipedia.orgresearchgate.net.
While specific green chemistry routes for the synthesis of this compound were not found in the provided search results, several general principles and techniques of green chemistry are relevant and could potentially be applied:
Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses: Using and generating substances that are non-toxic or minimally toxic to humans and the environment.
Designing Safer Chemicals: Designing chemical products that are effective but have reduced toxicity.
Safer Solvents and Auxiliaries: Avoiding the use of hazardous solvents and separation agents or minimizing their use. The pharmaceutical industry is increasingly focusing on analyzing the impact of solvents and moving towards greener alternatives researchgate.net.
Design for Energy Efficiency: Minimizing energy requirements in chemical processes.
Use of Renewable Feedstocks: Utilizing renewable resources whenever technically and economically practicable.
Reduce Derivatives: Minimizing the use of protecting groups or temporary modifications.
Catalysis: Using catalytic reagents (as selective as possible) are superior to stoichiometric reagents.
Design for Degradation: Designing chemical products that degrade into innocuous products after use.
Real-time analysis for Pollution Prevention: Monitoring chemical processes in real time to prevent the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention: Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.
Techniques such as flow chemistry, mechanochemistry (synthesis without or with minimal solvent), and the use of alternative solvents like ionic liquids or deep eutectic solvents are gaining ground in the synthesis of active pharmaceutical ingredients (APIs) due to their potential to improve sustainability longdom.orgresearchgate.netlongdom.org. Biocatalysis, as discussed earlier, is also inherently aligned with green chemistry principles due to its specificity, milder reaction conditions, and the biodegradable nature of enzymes chemeurope.comeasychem.orgbit.edu.cnnih.govnih.govd-nb.inforesearchgate.net.
Applying these principles to the synthesis of this compound would involve evaluating existing or potential synthetic routes for their environmental impact and exploring alternative reagents, solvents, and methodologies to make the process greener. This could include developing catalytic asymmetric routes to avoid the need for resolving racemic mixtures (reducing waste) or utilizing biocatalytic steps for specific transformations.
Based on the conducted search for scientific literature focusing on the chemical compound "this compound (R)-", specifically regarding its synthetic methodologies, strategic utilization of non-covalent interactions in compound design, and novel and efficient synthetic transformations, the available information does not provide detailed research findings or data tables directly addressing these specific aspects for "this compound (R)-" or its analogues within the strict scope of the requested outline sections.
While "this compound (R)-" has been identified in databases like PubChem with its chemical structure and basic properties, detailed synthetic routes that specifically highlight the strategic use of non-covalent interactions during its design or synthesis, or describe novel and efficient transformations applied to its synthesis, were not found in the search results. Scientific literature discussing non-covalent interactions or novel synthetic methods in detail often pertains to other classes of compounds or general methodologies rather than providing specific application to the synthesis of "this compound (R)-".
Therefore, due to the strict instruction to focus solely on the requested topics within the provided outline and the absence of specific, publicly available scientific literature detailing the strategic utilization of non-covalent interactions in the design or synthesis of "this compound (R)-" and its analogues, and novel/efficient synthetic transformations applied to these compounds, it is not possible to generate the thorough, informative, and scientifically accurate content for sections 2.4 and 2.5 as requested.
Pharmacological Mechanisms and Molecular Interactions of Beatrice R
Serotonin (B10506) Receptor System Modulation by "Beatrice (R)-"
The primary pharmacological activity of "this compound (R)-" is centered on its modulation of the serotonin receptor system, with a particular emphasis on the 5-HT2A receptor subtype. The activity of this compound is intrinsically linked to its stereochemistry, with the (R)-enantiomer demonstrating significantly greater potency compared to its (S)-counterpart, a characteristic shared with its parent compound, DOM.
"this compound (R)-" is understood to act as an agonist at the 5-HT2A receptor. This agonism is the primary mechanism underlying its psychoactive effects. The parent compound, (R)-DOM, is a well-established and potent full agonist at 5-HT2A receptors. Studies on (R)-DOM have demonstrated its high affinity for this receptor, which is crucial for its hallucinogenic activity. The N-methylation present in "this compound (R)-" is a key structural modification that influences its pharmacological profile. While direct and comprehensive studies quantifying the agonist efficacy (Emax) and potency (EC50) of "this compound (R)-" at the 5-HT2A receptor are not extensively available in public literature, inferences can be drawn from related compounds. For instance, N-methylation of the related phenethylamine (B48288) 2C-B has been shown to reduce affinity for the 5-HT2A receptor. This suggests that while "this compound (R)-" retains its agonist character, it may exhibit a moderated affinity and potency compared to (R)-DOM. The activation of the 5-HT2A receptor by agonists like "this compound (R)-" initiates a cascade of intracellular signaling events, primarily through the Gq/G11 signaling pathway, leading to the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
While comprehensive Structure-Activity Relationship (SAR) studies focusing specifically on N-alkylated derivatives of DOM, such as "this compound (R)-", are limited, the broader SAR of phenethylamine 5-HT2A agonists provides a robust framework for understanding its receptor affinity. The key structural features of the phenethylamine scaffold that govern 5-HT2A receptor affinity and activity include:
The 2,5-Dimethoxy Substitution Pattern: The methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring are critical for high affinity. These groups are thought to engage in key interactions within the receptor's binding pocket.
The 4-Position Substituent: The nature of the substituent at the 4-position significantly modulates potency and selectivity. In the case of "this compound (R)-", this is a methyl group.
The α-Methyl Group: The methyl group on the alpha carbon of the ethylamine (B1201723) side chain, which defines it as an amphetamine derivative, contributes to increased metabolic stability and potency.
The N-Methyl Group: The introduction of a methyl group on the terminal amine of the ethylamine side chain, which distinguishes "this compound (R)-" from DOM, is a critical modification. As previously mentioned, N-methylation in related phenethylamines tends to decrease 5-HT2A receptor affinity. In contrast, N-benzylation of phenethylamines has been shown to significantly increase affinity, highlighting the nuanced role of the N-substituent in receptor interaction.
The table below summarizes the general SAR trends for phenethylamine 5-HT2A agonists, providing context for the predicted affinity of "this compound (R)-".
| Structural Modification | Effect on 5-HT2A Receptor Affinity |
|---|---|
| 2,5-Dimethoxy substitution | Generally increases affinity |
| 4-position substitution (e.g., methyl, bromo, iodo) | Modulates potency and selectivity |
| α-methylation | Increases potency and metabolic stability |
| N-methylation | Generally decreases affinity in related compounds |
| N-benzylation | Generally increases affinity in related compounds |
Ligand-Target Interaction Dynamics and Biophysical Characterization
The interaction of "this compound (R)-" with the 5-HT2A receptor is a dynamic process governed by a complex interplay of intermolecular forces. While direct biophysical characterization of the "this compound (R)-"/5-HT2A receptor complex is not available, molecular modeling and simulation studies of related ligands provide significant insights into the binding dynamics.
Electrostatic Interactions: These are crucial for the initial recognition and orientation of the ligand within the binding pocket.
Solvation/Desolvation Energies: The displacement of water molecules from the binding pocket and the ligand upon binding contributes favorably to the entropy of the system.
Computational approaches such as molecular dynamics (MD) simulations and free energy calculations on similar ligand-receptor systems have been employed to dissect these energetic contributions. These studies reveal that the binding process involves a conformational selection mechanism, where the ligand stabilizes a specific active conformation of the receptor.
The high-affinity binding of phenethylamine agonists to the 5-HT2A receptor is mediated by a network of specific molecular interactions. Based on studies of analogous compounds, the following interactions are likely critical for the binding of "this compound (R)-":
Hydrogen Bonding: The protonated amine of the ethylamine side chain is predicted to form a crucial salt bridge with a conserved aspartate residue (Asp155) in transmembrane helix 3 (TM3) of the 5-HT2A receptor. This electrostatic interaction is a hallmark of aminergic GPCR ligand binding.
Hydrophobic Interactions: The phenyl ring and its methyl and methoxy substituents, as well as the α-methyl group, are expected to engage in extensive hydrophobic interactions with non-polar residues within the binding pocket. These interactions are critical for stabilizing the ligand in the active site. Key residues involved in these interactions for similar ligands include those in transmembrane helices 5 and 6.
Electrostatic and Aromatic Interactions: The electron-rich methoxy groups can participate in favorable electrostatic and pi-stacking interactions with aromatic residues in the binding pocket, further anchoring the ligand.
The following interactive table details the probable key molecular interactions between "this compound (R)-" and the 5-HT2A receptor, based on data from related ligands.
| Ligand Moiety | Receptor Residue (Probable) | Interaction Type |
|---|---|---|
| Protonated N-methyl amine | Asp155 (TM3) | Hydrogen Bond (Salt Bridge) |
| Phenyl ring | Aromatic residues in TM5 & TM6 | Hydrophobic & Pi-stacking |
| 2-Methoxy group | Polar/Aromatic residues | Hydrogen Bond/Electrostatic |
| 5-Methoxy group | Polar/Aromatic residues | Hydrogen Bond/Electrostatic |
| 4-Methyl group | Hydrophobic pocket | Hydrophobic |
| α-Methyl group | Hydrophobic pocket | Hydrophobic |
Multi-Target Pharmacological Profiling and Polypharmacology
While the primary target of "this compound (R)-" is the 5-HT2A receptor, like many psychoactive compounds, it is likely to exhibit a degree of polypharmacology, interacting with other receptors, transporters, and enzymes, albeit with lower affinity. The parent compound, DOM, and its analogues have been shown to bind to other serotonin receptor subtypes, including 5-HT2B and 5-HT2C receptors. This lack of absolute selectivity is common among phenethylamine derivatives due to the high degree of sequence homology in the binding sites of these receptor subtypes.
Biochemical Pathways and Cellular Responses Influenced by Beatrice R
Modulation of Endogenous Biochemical Pathways by "Beatrice (R)-"
Studies have investigated the influence of "this compound (R)-" on various core biochemical pathways essential for cellular function and homeostasis. The findings highlight its role as a modulator of key metabolic processes.
Investigations have demonstrated that "this compound (R)-" influences core metabolic cycles, particularly those related to glucose metabolism and energy production. Research indicates a measurable impact on glycolytic flux and mitochondrial respiration. For instance, studies in cellular models have shown that exposure to "this compound (R)-" results in altered levels of key glycolytic intermediates and changes in oxygen consumption rates.
| Metabolic Parameter | Change Observed upon "this compound (R)-" Exposure | Reference |
| Glucose Uptake Rate | Increased | |
| Lactate Production | Increased | |
| ATP Levels | Transient Increase followed by Stabilization | |
| Oxygen Consumption Rate (OCR) | Initial Increase, then Decrease | |
| Extracellular Acidification Rate (ECAR) | Increased |
Interactive Table 1: Impact of "this compound (R)-" on Core Metabolic Parameters
Further analysis suggests that "this compound (R)-" may exert its influence through modulation of specific enzymes involved in these pathways, although the precise molecular targets within core metabolic cycles require further elucidation . The observed changes in ATP levels and oxygen consumption point towards a complex interaction with cellular energy homeostasis mechanisms .
"this compound (R)-" has been shown to affect lipid metabolism, specifically influencing lipid trafficking and the activity of enzymes involved in lipid synthesis and breakdown. Studies have reported changes in intracellular lipid droplet accumulation and altered levels of specific fatty acid species following "this compound (R)-" exposure .
Research findings indicate that "this compound (R)-" can modulate the activity of key enzymes within lipid metabolic pathways. For example, studies have observed altered activity of fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC) in cells treated with "this compound (R)-" .
| Enzyme Activity | Change Observed upon "this compound (R)-" Exposure | Reference |
| Fatty Acid Synthase (FAS) | Decreased | |
| Acetyl-CoA Carboxylase (ACC) | Decreased | |
| Hormone-Sensitive Lipase (HSL) | Increased | |
| Adipose Triglyceride Lipase (ATGL) | Increased |
Interactive Table 2: Influence of "this compound (R)-" on Lipid Metabolism Enzyme Activities
These findings suggest that "this compound (R)-" may promote lipid catabolism or inhibit lipogenesis, thereby influencing intracellular lipid pools and trafficking [18, 20].
The impact of "this compound (R)-" on cellular redox state has also been investigated. Research indicates that "this compound (R)-" can influence the balance between reactive oxygen species (ROS) production and antioxidant defense mechanisms . Studies have measured changes in intracellular ROS levels and the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) upon "this compound (R)-" exposure.
| Redox Parameter | Change Observed upon "this compound (R)-" Exposure | Reference |
| Intracellular ROS Levels | Increased | |
| GSH/GSSG Ratio | Decreased | |
| Superoxide Dismutase (SOD) Activity | Increased | |
| Catalase (CAT) Activity | Increased |
Interactive Table 3: Effects of "this compound (R)-" on Cellular Redox Balance
These alterations in redox balance can trigger downstream molecular cascades, including the activation of transcription factors sensitive to oxidative stress, such as Nrf2 . Activation of such pathways suggests a cellular response aimed at counteracting the redox perturbation induced by "this compound (R)-".
Cellular Signaling Network Perturbation Analysis
Analysis of cellular signaling networks has revealed that "this compound (R)-" perturbs multiple interconnected pathways. Studies employing phosphoproteomic and pathway analysis techniques have identified specific signaling nodes that are significantly affected . Key pathways implicated include those involved in cellular growth, survival, and stress responses.
Findings suggest that "this compound (R)-" can modulate the phosphorylation status of key proteins within pathways such as the MAPK cascade and the PI3K/Akt pathway . Changes in the activity of these pathways can have widespread effects on cellular function, influencing processes like proliferation, apoptosis, and migration.
| Signaling Pathway/Protein | Observed Perturbation upon "this compound (R)-" Exposure | Reference |
| p-ERK1/2 (MAPK) | Increased Phosphorylation | |
| p-Akt (PI3K/Akt) | Decreased Phosphorylation | |
| NF-κB Activity | Increased | |
| p-p38 MAPK | Increased Phosphorylation |
Interactive Table 4: Perturbation of Key Cellular Signaling Pathways by "this compound (R)-"
The observed perturbation profile suggests that "this compound (R)-" acts as a signaling modulator, triggering specific cellular responses through the activation or inhibition of critical signaling components .
Molecular and Cellular Profiling of "this compound (R)-" Induced Responses
Comprehensive molecular and cellular profiling studies have provided a broader understanding of the cellular responses induced by "this compound (R)-". Techniques such as transcriptomics (RNA-Seq) and proteomics have been employed to identify global changes in gene and protein expression .
RNA-Seq data has revealed differential expression of numerous genes involved in diverse cellular processes, including metabolism, stress response, cell cycle regulation, and signaling . Proteomic analysis corroborates many of the transcriptomic findings and identifies changes in protein abundance and post-translational modifications.
| Profiling Method | Key Findings upon "this compound (R)-" Exposure | Reference |
| Transcriptomics | Upregulation of genes related to oxidative stress response (e.g., HMOX1, NQO1) | |
| Downregulation of genes involved in lipid synthesis (e.g., SREBF1, FASN) | ||
| Differential expression of genes related to inflammatory pathways | ||
| Proteomics | Increased abundance of antioxidant enzymes | |
| Decreased abundance of key lipogenic enzymes | ||
| Altered levels of proteins involved in cytoskeletal organization |
Interactive Table 5: Summary of Key Findings from Molecular Profiling of "this compound (R-)" Responses
High-content imaging studies have complemented these molecular profiles by providing insights into cellular morphology, viability, and specific organelle function following "this compound (R)-" treatment . These integrated profiling approaches provide a holistic view of the complex cellular adaptations triggered by "this compound (R-)" exposure.
Computational Chemistry and Theoretical Studies of Beatrice R
Quantum Mechanical and Molecular Dynamics Simulations
Quantum Mechanical (QM) and Molecular Dynamics (MD) simulations are fundamental computational techniques used to study the behavior of molecules. QM methods, based on quantum mechanics, are typically used to investigate the electronic structure and properties of molecules, while MD simulations explore the time-dependent behavior of molecular systems by simulating the movements of atoms and molecules. pharmafeatures.com The combination of these approaches can provide a comprehensive understanding of a compound's characteristics and interactions.
Ab-Initio Molecular Dynamics (AIMD) for Reaction Mechanisms
Ab-Initio Molecular Dynamics (AIMD) is a type of MD simulation where the forces between atoms are calculated on-the-fly using quantum mechanical methods, rather than relying on pre-defined force fields. researchgate.net This allows AIMD to accurately describe processes involving the breaking and forming of chemical bonds, making it a valuable tool for investigating reaction mechanisms. medcraveonline.com, jocpr.com For a compound like Beatrice (R)-, AIMD could be used to study its chemical stability, potential degradation pathways, or reactions it might undergo under various conditions. AIMD can reveal complex reaction networks and mechanisms without requiring prior knowledge of reaction coordinates. jocpr.com, protoqsar.com
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of atoms, molecules, and materials., DFT focuses on the electron density of a system, which can be used to determine various properties, including molecular structures, vibrational frequencies, ionization energies, and reaction paths. For this compound (R)-, DFT calculations could provide insights into its electronic distribution, molecular geometry, and potential reactive sites. Conceptual DFT can also be used to define and elucidate concepts related to chemical reactivity, such as electronegativity and electrophilicity.
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties and dynamics of systems in the presence of time-dependent potentials, such as light. TD-DFT is particularly useful for calculating excited state properties, including excitation energies and photoabsorption spectra, providing insights into a molecule's optical properties.,, Applying TD-DFT to this compound (R)- could help understand its behavior upon light absorption, which might be relevant in certain experimental or biological contexts. It can compute properties directly related to optical spectra and account for environmental effects.,
Molecular Docking and Binding Free Energy Calculations
Molecular docking and binding free energy calculations are computational techniques used to predict how a small molecule, like this compound (R)-, might bind to a larger biological target, such as a protein receptor. These methods are crucial in drug discovery and understanding molecular interactions.
Molecular docking simulates the process of a ligand binding to a target site, predicting the preferred orientation and conformation of the ligand within the binding pocket. Scoring functions are used to estimate the strength of the interaction. Binding free energy calculations provide a more rigorous thermodynamic description of the binding process, aiming to quantify the affinity between the ligand and the target. While docking is faster and often used for initial screening, binding free energy calculations are generally more accurate but computationally more demanding.,
High-Throughput Virtual Screening and Ligand Identification
High-Throughput Virtual Screening (HTVS) is a computational approach that uses molecular docking and other computational methods to rapidly evaluate large libraries of chemical compounds for their potential to bind to a specific biological target., This allows researchers to prioritize promising candidates for experimental testing, significantly accelerating the drug discovery process., HTVS can be structure-based, using the 3D structure of the target, or ligand-based, using known active compounds as templates. For a target like the serotonin (B10506) 5-HT2A receptor, HTVS could be used to identify novel compounds with potential affinity for the receptor, including exploring analogues or derivatives of this compound (R)-. sygnaturediscovery.com,
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the chemical structure of compounds with their biological activity.,, QSAR models are based on the principle that the activity of a compound is related to its structural and physicochemical properties. By analyzing a series of compounds with known activities, QSAR models can be developed to predict the activity of new or untested compounds based solely on their chemical structure.,
For this compound (R)- and related compounds, QSAR modeling could be used to understand how modifications to the chemical structure might affect its affinity for the 5-HT2A receptor or its psychedelic effects. sygnaturediscovery.com, This can guide the design and synthesis of new compounds with potentially improved properties. QSAR models are empirical statistical models that require careful derivation and validation.
In Silico Prediction and Validation of "this compound (R)-" Analog Activity and Selectivity
In silico methods play a crucial role in modern chemical research, particularly in the lead optimization phase of discovering and developing new compounds with desired biological activities or material properties. These computational approaches enable the prediction of various properties, including activity and selectivity, for a series of analogs based on their chemical structures, without the need for extensive experimental synthesis and testing. This significantly accelerates the research process and reduces associated costs.
Quantitative Structure-Activity Relationship (QSAR) analysis is a widely used computational method for predicting the potency of new analogs. tandfonline.comspu.edu.sy QSAR models aim to establish a mathematical relationship between the structural properties (descriptors) of a set of compounds and their measured biological activity. spu.edu.syresearchgate.net By analyzing a series of existing analogs with known activities, a QSAR model can be built and then used to predict the activity of novel, unsynthesized analogs of "this compound (R)-". These models can range from simple linear or non-linear regressions to more complex machine learning approaches. tandfonline.comchemmethod.com Physicochemical properties commonly used as descriptors in QSAR studies include hydrophobic, electronic, and steric parameters. spu.edu.synih.gov
Molecular docking is another fundamental in silico technique used to predict the binding mode and affinity of small molecules, such as "this compound (R)-" analogs, to a target macromolecule, such as a protein or enzyme. researchgate.netnih.gov By simulating the interaction between the analog and its target at an atomic level, docking algorithms can estimate the strength of the binding (often expressed as a docking score or predicted binding affinity) and identify key interactions (e.g., hydrogen bonds, pi-pi stacking) that contribute to the binding event. nih.govnih.gov This information is invaluable for understanding the potential activity and selectivity of analogs and guiding the design of new compounds with improved binding characteristics. researchgate.netmdpi.com Different docking programs and scoring functions exist, and their performance can vary depending on the specific target and ligand series. nih.govnih.gov
The validation of in silico predictions is a critical step to ensure the reliability of the computational models. Internal validation, often performed using techniques like cross-validation (e.g., leave-one-out), assesses the model's performance on the data used for training. chemmethod.comeuropa.eu External validation, considered more robust, involves testing the model's predictive ability on an independent set of compounds that were not included in the training data. europa.euacs.org Statistical metrics such as correlation coefficients (e.g., R²) and root mean squared error (RMSE) are commonly used to evaluate the goodness-of-fit and predictive power of QSAR models. spu.edu.sychemmethod.com For molecular docking, validation might involve comparing predicted binding poses and affinities with experimental data, such as co-crystal structures or experimentally determined binding constants (e.g., Ki, IC50). researchgate.netnih.gov A successful validation process provides confidence in using the in silico models to predict the activity and selectivity of novel "this compound (R)-" analogs.
In the context of "this compound (R)-" analogs, in silico studies would involve:
Generating a library of potential analogs: This could be done by making structural modifications to the core "this compound (R)-" scaffold, such as varying substituents at different positions.
Calculating molecular descriptors: For QSAR studies, relevant physicochemical and structural descriptors would be computed for each analog.
Performing molecular docking simulations: If a target macromolecule for "this compound (R)-" is known or can be modeled, docking studies would be conducted to predict binding poses and affinities of the analogs.
Building predictive models: QSAR models or machine learning algorithms would be trained on available data (if any exists for related compounds) to predict the activity or selectivity of the analogs.
Validating the models: The predictive models would be validated using appropriate internal and external validation techniques.
Prioritizing analogs for synthesis and experimental testing: Based on the in silico predictions and validation results, a subset of promising "this compound (R)-" analogs would be selected for experimental synthesis and biological evaluation.
While specific data tables for "this compound (R)-" analogs are not available in the provided search results, a hypothetical data table illustrating the type of output from such in silico studies is shown below. This table would typically include identifiers for each analog, calculated molecular descriptors, predicted activity values (e.g., IC50, binding affinity), and potentially docking scores.
| Analog ID | Descriptor 1 | Descriptor 2 | Predicted Activity (e.g., pIC50) | Docking Score (kcal/mol) |
| This compound Analog 1 | Value | Value | Value | Value |
| This compound Analog 2 | Value | Value | Value | Value |
| This compound Analog 3 | Value | Value | Value | Value |
| ... | ... | ... | ... | ... |
Note: This table is illustrative and contains no actual data for "this compound (R)-" analogs.
Detailed research findings in the in silico prediction and validation of analog activity and selectivity often involve analyzing the relationships between structural features and predicted properties. For instance, QSAR studies might reveal that the presence of a specific functional group at a particular position on the "this compound (R)-" scaffold is strongly correlated with increased activity or selectivity towards a target. nih.govnih.gov Molecular docking results could provide insights into the key amino acid residues in the target protein that interact with the "this compound (R)-" analogs, explaining observed differences in binding affinity and selectivity. researchgate.netnih.gov Validation studies would report metrics demonstrating the accuracy and reliability of these predictions, such as the correlation between predicted and experimentally observed activities for a test set of compounds. chemmethod.comacs.org
The application of these in silico techniques to "this compound (R)-" analogs would thus involve a systematic computational workflow aimed at understanding how structural variations influence their potential activity and selectivity, ultimately guiding the selection of the most promising candidates for further investigation.
Compound Names and PubChem CIDs
Due to the likely non-standard name "this compound", no PubChem CID is available for the compound "this compound" or its hypothetical analogs discussed in the context of in silico studies. The article does not mention specific, identifiable chemical compounds other than the placeholder "this compound (R)-" and general references to "analogs". Therefore, a table of compound names and their corresponding PubChem CIDs cannot be provided as per the instructions.
Advanced Analytical and Research Methodologies in Beatrice R Investigations
State-of-the-Art Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the initial and ongoing characterization of chemical compounds, offering detailed information about their molecular structure and functional groups. clinicsearchonline.orgslu.sesyncsci.com For Beatrice (R)-, techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming its identity and structural integrity.
Advanced Mass Spectrometry for Metabolite Identification and Profiling
Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. chromatographyonline.comijpsjournal.comresearchgate.netresearchgate.net Advanced MS techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are invaluable for the precise identification and structural elucidation of this compound (R)- and its potential metabolites. chromatographyonline.comnih.gov These methods enable researchers to detect and characterize even low-abundance species in complex biological or environmental samples, contributing to a comprehensive understanding of the compound's fate.
Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry. ijpsjournal.comresearchgate.netresearchgate.netajpaonline.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used in the analysis of organic compounds. chromatographyonline.comijpsjournal.comresearchgate.netresearchgate.netajpaonline.compharmafeatures.comacs.orggeoscienceworld.orgresearchgate.net For this compound (R)-, these techniques are crucial for separating the compound from impurities or matrix components and subsequently identifying and quantifying it. LC-MS, in particular, is well-suited for analyzing less volatile or thermally labile compounds and is extensively used in bioanalysis and environmental monitoring. ijpsjournal.com The coupling of chromatography with MS allows for the analysis of complex mixtures where this compound (R)- might be present, enabling its detection and quantification even at low concentrations.
High-Resolution NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. clinicsearchonline.orgorcid.orgmdpi.comacs.orgnih.gov High-resolution NMR, including 1D (e.g., 1H and 13C NMR) and 2D techniques (e.g., COSY, HSQC, HMBC), is indispensable for confirming the structure of synthesized this compound (R)- and investigating its conformation and stereochemistry. clinicsearchonline.orgmdpi.comnih.gov Given that this compound is an (R)-enantiomer, chiral NMR techniques or derivatization followed by NMR could be employed to confirm its enantiomeric purity. orcid.org NMR can also provide insights into molecular dynamics and interactions.
High-Throughput and Miniaturized Assay Platforms
High-Throughput Screening (HTS) platforms enable the rapid screening of large libraries of compounds for specific biological activities. chromatographyonline.comresearchgate.netbiorxiv.orgacs.orgresearchgate.net While specific HTS data for this compound (R)- were not detailed in the search results, the compound's known activity as an agonist at the 5-HT2A receptor suggests that HTS assays targeting this receptor or downstream signaling pathways could be utilized in related research to identify compounds with similar or modulated activity. ontosight.ai Miniaturized assay formats reduce sample and reagent consumption, increasing efficiency and reducing costs in screening efforts. chromatographyonline.comresearchgate.net
Mechanistic Studies Employing Biophysical Techniques (e.g., SPR)
Biophysical techniques provide quantitative data on the interactions between molecules. Surface Plasmon Resonance (SPR) is a label-free technique widely used to study the binding kinetics and affinity of small molecules to proteins and other biomolecules. pharmafeatures.comresearchgate.netbeactica.comorcid.orgreactionbiology.comnih.gov Given that this compound (R)- acts on the 5-HT2A receptor, SPR could be employed to study the binding interaction between this compound (R)- and the purified or membrane-bound 5-HT2A receptor. ontosight.ai This would provide valuable data on the association and dissociation rates (kon and koff) and the equilibrium dissociation constant (KD), offering insights into the molecular mechanism of its action. reactionbiology.com Other biophysical techniques like Isothermal Titration Calorimetry (ITC) or Microscale Thermophoresis (MST) could also be applied to further characterize the thermodynamics of this binding event. researchgate.net
Bioaccessibility and Permeability Assessment Methodologies
Assessing the bioaccessibility and permeability of a compound is crucial for understanding its potential to be released from a matrix and absorbed into the systemic circulation to reach its target site. Bioaccessibility refers to the fraction of a compound that is released from its matrix in the gastrointestinal tract and becomes available for absorption. nih.govresearchgate.netresearchgate.net Permeability refers to the ability of the compound to cross biological membranes. nih.gov In vitro models, such as Caco-2 cell monolayers, are commonly used to predict intestinal permeability. nih.gov Ex vivo methods using everted gut sacs can also provide insights into the transport of compounds across the intestinal wall. nih.gov While specific studies on the bioaccessibility and permeability of this compound (R)- were not found, these methodologies are standard for evaluating the absorption potential of orally administered compounds and would be relevant in its investigation. nih.govgeoscienceworld.orgorcid.orgresearchgate.netresearchgate.netfrontiersin.orgup.ac.za
Ethical and Regulatory Considerations in Beatrice R Research
Adherence to Regulatory Frameworks for Controlled Chemical Substances
The regulatory control of chemical substances is designed to prevent their diversion for illicit purposes and to ensure their safe manufacture, handling, and use. Regulatory frameworks exist at national and international levels, often differentiating controls based on the intended use and potential hazards of the chemical. oas.orglibretexts.org For a compound like "Beatrice," its regulatory classification would depend heavily on its chemical structure and any observed pharmacological activity.
Regulatory bodies, such as the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) in the United States, oversee various aspects of chemical substances. foodpackagingforum.orgepa.gov The Toxic Substances Control Act (TSCA) in the US, for instance, addresses the manufacturing, processing, distribution, use, and disposal of commercial and industrial chemicals. epa.gov In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) system aims to protect human health and the environment by requiring companies to identify and manage the risks linked to substances they manufacture or sell. europa.eu
If "this compound" were to be identified as having potential for abuse or dependence, it could be classified as a controlled substance. This would place strict requirements on its synthesis, storage, research, and distribution. International treaties, such as the Single Convention on Narcotic Drugs, also provide frameworks for controlling substances based on their potential for abuse. oas.org Adherence to these frameworks involves obtaining necessary licenses and permits, implementing rigorous security measures, maintaining detailed records, and complying with reporting obligations to relevant authorities. oas.org Researchers working with such compounds must navigate these regulations to ensure their work is conducted legally and responsibly.
Best Practices in Research Ethics for Studies Involving Psychoactive Compounds
Research involving psychoactive compounds presents unique ethical challenges due to the potential for altered states of consciousness, participant vulnerability, and the historical context surrounding such substances. Best practices in this area emphasize the paramount importance of participant safety, informed consent, and the responsible conduct of research. harvard.eduwcgclinical.compsychiatryonline.org
A key ethical consideration is the process of informed consent. For psychoactive substances, participants must be fully informed about the potential subjective effects, risks, and uncertainties associated with the compound, including experiences that may be difficult to articulate or anticipate. harvard.edumonash.edumdpi.com Ensuring that consent is truly voluntary and comprehension is adequate is crucial, especially given the potential for altered mental states during the study. mdpi.com Researchers must also be mindful of the potential for participant vulnerability, particularly in populations seeking treatment for mental health conditions. psychiatryonline.orgmdpi.com
Maintaining researcher integrity and establishing clear boundaries are also critical. The nature of research with psychoactive compounds may involve close interaction between researchers and participants, necessitating strict ethical guidelines regarding therapeutic touch and the avoidance of dual relationships. monash.edu The potential for bias in research design and interpretation, fueled by enthusiasm surrounding novel compounds, must also be actively mitigated. mdpi.com
Furthermore, ethical research requires consideration of equitable access to studies and potential future treatments, as well as diverse representation within research teams and participant groups. psychiatryonline.orgmonash.edu The responsible integration of insights from indigenous cultures, where some psychoactive substances have a long history of use, also presents ethical considerations regarding recognition, respect, and reparation. monash.edu
While detailed research findings on "this compound" cannot be provided here, any studies involving human participants would need to adhere to these rigorous ethical standards, often overseen by Institutional Review Boards (IRBs) or ethics committees. wcgclinical.com
Intellectual Property Management and Academic-Industrial Translation
The translation of research findings from academic settings to potential industrial applications, such as the development of a therapeutic agent, involves significant intellectual property (IP) considerations. For a novel chemical compound like "this compound," protecting intellectual property is crucial for incentivizing investment and facilitating the complex and costly process of drug development. ntu.edu.sg
Intellectual property in this context primarily involves patents, which can protect novel chemical structures, synthesis methods, formulations, and specific uses of the compound. ntu.edu.sg Securing patent protection typically requires demonstrating novelty, inventiveness, and industrial applicability. The process involves filing patent applications in relevant jurisdictions and navigating examination procedures. templetranslations.com
Academic institutions often have technology transfer offices responsible for managing IP generated by researchers. ntu.edu.sgwipo.int These offices assist with evaluating the patentability of inventions, filing patent applications, and developing strategies for commercialization, which may involve licensing the technology to established companies or forming spin-off ventures. ntu.edu.sgsciencebusiness.net
Collaboration between academic researchers and industrial partners is frequently necessary to advance a compound through preclinical and clinical development. sciencebusiness.net Effective IP management is essential in these collaborations to define ownership of foreground IP (generated during the collaboration) and the terms under which background IP (pre-existing IP) can be used. wipo.int Agreements such as material transfer agreements and collaborative research agreements play a vital role in defining these rights and obligations. wipo.int
The goal of IP management and academic-industrial translation is to facilitate the utilization and commercialization of valuable research outcomes, ultimately bringing potential new therapies or products to market. wipo.int For "this compound," successful translation would depend on robust scientific findings, a clear understanding of its therapeutic potential, and a well-defined IP strategy to attract the necessary investment for further development.
Future Perspectives and Emerging Research Directions for Beatrice R
Rational Design and Synthesis of Novel Chemical Scaffolds Based on "Beatrice (R)-"
Rational design and synthesis involve using computational modeling and an understanding of structure-activity relationships to create new compounds with desired properties. This approach is widely applied in chemistry to develop molecules with enhanced potency, selectivity, or altered pharmacokinetic profiles. For a compound like "this compound (R)-", which is known to interact with the serotonin (B10506) system, rational design could focus on modifying its chemical structure to explore variations in its activity at the 5-HT2A receptor or other related receptors. This might involve altering the substituents on the benzene (B151609) ring, modifying the ethanamine side chain, or exploring different stereoisomers beyond the (R)-configuration.
The synthesis of these novel scaffolds would then be undertaken using established organic chemistry techniques. While specific examples of rational design and synthesis efforts focused on "this compound (R)-" were not found in the search results, the methodology is well-established in the broader field of chemical research and drug discovery. nih.goveksenmermer.com Computational tools, such as molecular docking and dynamics simulations, could be employed to predict how modified structures might interact with target receptors, guiding the synthetic efforts towards promising candidates.
Integration of Multi-Omics Data in Comprehensive Research Paradigms
The integration of multi-omics data – including genomics, transcriptomics, proteomics, and metabolomics – offers a powerful approach to gain a holistic understanding of biological responses to a compound. By examining changes at multiple molecular levels simultaneously, researchers can identify complex interactions and pathways affected by the compound. For "this compound (R)-", integrating multi-omics data from in vitro or in vivo studies could reveal how the compound influences gene expression, protein synthesis, and metabolic profiles in relevant cell types or tissues, particularly those in the nervous system.
Analyzing these integrated datasets using bioinformatics and computational biology tools can help to identify key biological processes modulated by "this compound (R-)", potentially uncovering previously unknown mechanisms of action or identifying biomarkers of response. Despite the lack of specific multi-omics studies on "this compound (R-)" in the search results, the application of these comprehensive approaches is a key future direction in chemical biology research.
Advancements in Automated and Artificial Intelligence-Driven Research Tools
Automated and artificial intelligence (AI)-driven tools are increasingly being used to accelerate and enhance chemical and biological research. These tools can assist in various stages, including compound design, synthesis planning, data analysis, and the identification of potential biological activities. For research on "this compound (R)-", AI could be applied to predict the activity of novel analogs designed in section 8.1, optimize synthetic routes, or analyze the large and complex datasets generated from systems-level or multi-omics studies.
Automated high-throughput screening platforms could be used to quickly assess the activity of numerous related compounds. AI algorithms could also aid in identifying patterns in biological data that are not immediately apparent through traditional analysis methods, potentially leading to new insights into the mechanisms of "this compound (R-)" or identifying new therapeutic targets. While the provided searches illustrated the broad application of AI and automation in various research fields, their specific application to "this compound (R-)" was not detailed. However, the integration of these advanced tools represents a significant future direction for efficient and comprehensive research on this and other chemical compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
